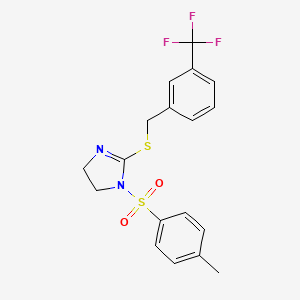![molecular formula C7H16IN3O B2364989 N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide CAS No. 2260939-18-0](/img/structure/B2364989.png)
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide is a chemical compound with the molecular formula C7H16IN3O and a molecular weight of 285.129 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide involves a multistep process. Initially, 4-carboxy-5-aminoimidazole-1-β-D-ribofuranoside (CAIR) reacts with 3-methyl-1-butanol in the presence of an acid catalyst. The resulting intermediate is then reacted with guanidine hydrochloride to form the final compound
Analyse Chemischer Reaktionen
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the guanidine group.
Common reagents and conditions used in these reactions include acid catalysts for the initial synthesis and guanidine hydrochloride for the final step. The major products formed from these reactions are intermediates that lead to the final compound.
Wissenschaftliche Forschungsanwendungen
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, although it is not approved for medical use.
Industry: Limited industrial applications, primarily in research and development settings.
Wirkmechanismus
The compound activates AMP-activated protein kinase (AMPK), a key enzyme involved in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes the production of ATP by increasing glucose uptake and fatty acid oxidation. N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide mimics the effects of cellular stress by increasing the level of AMP, which activates AMPK and promotes energy production.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide include:
2-Methyl-1-(tetrahydrofuran-3-yl)methyl)guanidine: Shares a similar structure but differs in the substituent groups.
Guanidine derivatives: Various guanidine derivatives exhibit similar chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.HI/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGYPYMOQCHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
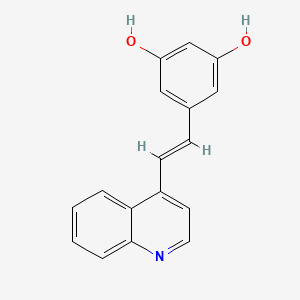
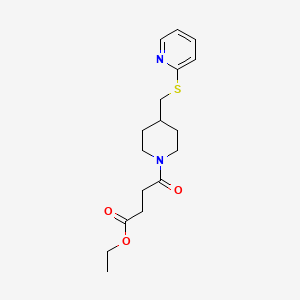
![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
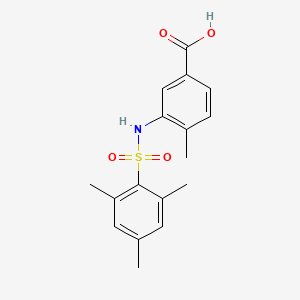
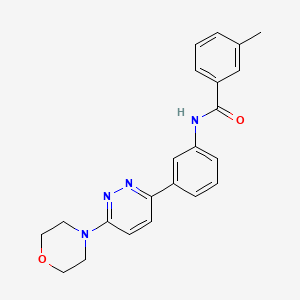
![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)

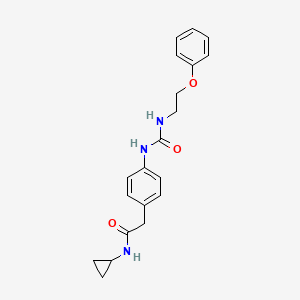
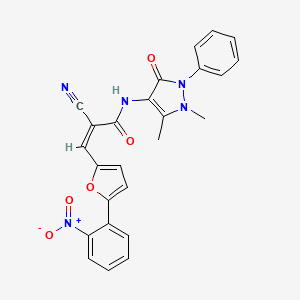
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)
